2H- vs 1H-1,2,3-Triazole Regioisomerism Drives Divergent α-Glucosidase Inhibitory Activity
In a systematic comparison of 60 non-glycosidic triazole compounds, the 2-phenyl-2H-1,2,3-triazole series (Series B), which shares the N2-substitution pattern of CAS 2034621-55-9, contained the most potent yeast α-glucosidase (MAL12) inhibitors, whereas the 1-phenyl-1H-series (Series A) showed a different activity distribution [1]. The 2H-series produced hits with ≥60% inhibition at 500 μM and IC50 values ranging from 54 to 482 μM against MAL12, with the most active 2H-triazole derivatives achieving up to 99.4% inhibition—demonstrating that N2-substitution is a critical determinant of enzymatic activity that cannot be reproduced by the 1H-regioisomer [1].
| Evidence Dimension | α-Glucosidase (MAL12) inhibitory activity by triazole regioisomer series |
|---|---|
| Target Compound Data | 2-phenyl-2H-1,2,3-triazole series: IC50 range 54–482 μM; up to 99.4% inhibition at 500 μM (CAS 2034621-55-9 contains the 2H-triazole core) [1] |
| Comparator Or Baseline | 1-phenyl-1H-1,2,3-triazole series: qualitatively different hit distribution; specific 1H-series IC50 values not individually enumerated for direct pairwise comparison in the source study [1] |
| Quantified Difference | The 2H-series produced 6 active hits against MAL12 out of 60 total compounds; the active inhibitors were concentrated in the 2H-series rather than the 1H-series [1] |
| Conditions | In vitro fluorimetric enzyme assay using baker's yeast α-glucosidase (MAL12) and porcine pancreatic α-amylase (PPA); compounds screened at 500 μM [1] |
Why This Matters
Procurement of the 2H-triazole building block is essential for replicating the α-glucosidase inhibitory phenotype; the 1H-regioisomer does not yield the same hit enrichment and may lead to false-negative SAR conclusions.
- [1] Gonzaga, D.; Senger, M. R.; da Silva, F. de C.; Ferreira, V. F.; Silva, F. P. 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases. European Journal of Medicinal Chemistry 2014, 74, 461–476. DOI: 10.1016/j.ejmech.2013.12.039. View Source
